![molecular formula C12H16N2O B1599532 (R)-1-Benzoyl-3-methylpiperazine CAS No. 357263-39-9](/img/structure/B1599532.png)
(R)-1-Benzoyl-3-methylpiperazine
Overview
Description
(R)-1-Benzoyl-3-methylpiperazine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Biological Activity
(R)-1-Benzoyl-3-methylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being explored for various therapeutic applications, particularly in neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₆N₂O·HCl and a molecular weight of approximately 240.73 g/mol. It exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological studies.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural characteristics, particularly the piperazine ring and the benzoyl group. Research indicates that piperazine derivatives often exhibit a range of pharmacological effects, including:
- Antidepressant Effects : Similar compounds have shown potential in treating mood disorders.
- Neuroprotective Properties : The compound may interact with neurotransmitter systems involved in mood regulation.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest potential antiproliferative effects on various cancer cell lines .
While the specific mechanisms of action for this compound require further investigation, it is hypothesized that its interactions with neurotransmitter receptors could play a critical role in its antidepressant and neuroprotective properties. Studies involving similar piperazine derivatives have demonstrated binding affinities to serotonin and dopamine receptors, which are crucial in mood regulation.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Benzylpiperazine | C₁₁H₁₆N₂ | Commonly used stimulant |
1-(3-Trifluoromethylphenyl)piperazine | C₁₁H₁₃F₃N₂ | Exhibits psychoactive effects |
1-(4-Methoxyphenyl)piperazine | C₁₂H₁₈N₂O | Known for its antidepressant properties |
The unique benzoyl substitution and chirality of this compound may confer distinct pharmacological properties compared to other piperazines.
Neuropharmacological Studies
Research into the neuroprotective effects of piperazine derivatives indicates that they may modulate neurotransmitter systems effectively. For instance, compounds similar to this compound have been shown to inhibit monoamine oxidase enzymes, which could enhance serotonin levels and contribute to antidepressant effects .
Properties
IUPAC Name |
[(3R)-3-methylpiperazin-1-yl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXBBYDLRSJZTE-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428836 | |
Record name | (R)-1-Benzoyl-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-39-9 | |
Record name | (R)-1-Benzoyl-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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